2-[(2-Hydroxy-ethyl)-methyl-amino]1-pyrazin-2-yl-ethanone 2-[(2-Hydroxy-ethyl)-methyl-amino]1-pyrazin-2-yl-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476110
InChI: InChI=1S/C9H13N3O2/c1-12(4-5-13)7-9(14)8-6-10-2-3-11-8/h2-3,6,13H,4-5,7H2,1H3
SMILES: CN(CCO)CC(=O)C1=NC=CN=C1
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol

2-[(2-Hydroxy-ethyl)-methyl-amino]1-pyrazin-2-yl-ethanone

CAS No.:

Cat. No.: VC13476110

Molecular Formula: C9H13N3O2

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Hydroxy-ethyl)-methyl-amino]1-pyrazin-2-yl-ethanone -

Specification

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
IUPAC Name 2-[2-hydroxyethyl(methyl)amino]-1-pyrazin-2-ylethanone
Standard InChI InChI=1S/C9H13N3O2/c1-12(4-5-13)7-9(14)8-6-10-2-3-11-8/h2-3,6,13H,4-5,7H2,1H3
Standard InChI Key HNMLTRQQRJHWGL-UHFFFAOYSA-N
SMILES CN(CCO)CC(=O)C1=NC=CN=C1
Canonical SMILES CN(CCO)CC(=O)C1=NC=CN=C1

Introduction

Key Findings

2-[(2-Hydroxyethyl)(methyl)amino]-1-(pyrazin-2-yl)ethan-1-one (CAS: 1353955-86-8) is a pyrazine-derived compound characterized by a ketone group at the ethanone position and a substituted amino-alcohol moiety. With a molecular formula of C9H13N3O2\text{C}_9\text{H}_{13}\text{N}_3\text{O}_2 and a molecular weight of 195.22 g/mol, this compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive pyrazine derivatives . While direct pharmacological data remain limited, its functional groups suggest potential interactions with biological targets, particularly in antimicrobial and anticancer contexts . This review synthesizes available data on its synthesis, physicochemical properties, and hypothesized applications.

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazine ring substituted at the 2-position with an ethanone group. The ethanone chain is further modified by a methyl(2-hydroxyethyl)amino group, introducing both hydrophilic (hydroxyethyl) and hydrophobic (methyl) components. The IUPAC name, 2-[2-hydroxyethyl(methyl)amino]-1-pyrazin-2-ylethanone, reflects this arrangement . Key structural descriptors include:

  • SMILES: CN(CCO)CC(=O)C1=NC=CN=C1

  • InChIKey: HNMLTRQQRJHWGL-UHFFFAOYSA-N .

The pyrazine ring contributes to planar rigidity, while the hydroxyethyl group enhances solubility in polar solvents.

Physicochemical Data

Available data from chemical databases highlight the following properties:

  • Molecular Weight: 195.22 g/mol .

  • Exact Mass: 195.1008 g/mol .

  • LogP: Estimated at 0.88, indicating moderate lipophilicity .

  • Topological Polar Surface Area (TPSA): 59.9 Ų, suggesting high hydrogen-bonding capacity .

Notably, experimental data on melting/boiling points, density, and spectral characteristics (e.g., NMR, IR) are absent in published literature, underscoring the need for further characterization .

Synthetic Pathways and Optimization

Reported Synthesis Strategies

While no explicit synthesis route for this compound is documented, analogous pyrazine derivatives are typically synthesized via:

  • Condensation Reactions: Pyrazine-2-carbonyl chloride may react with methyl(2-hydroxyethyl)amine in the presence of a base.

  • Nucleophilic Substitution: Substitution of a halogenated pyrazine precursor with the amino-alcohol moiety .

A plausible route involves the reaction of 2-acetylpyrazine with methyl(2-hydroxyethyl)amine under reductive amination conditions, though this hypothesis requires experimental validation .

Challenges in Synthesis

  • Steric Hindrance: The bulky methyl(2-hydroxyethyl)amino group may impede reaction efficiency.

  • Protection of Hydroxy Group: Temporary protection (e.g., silylation) might be necessary to prevent side reactions .

Biological Activities and Mechanisms

Anticancer Activity

Structurally related compounds, such as 2,5-diacetylpyrazine, demonstrate cytotoxicity against HepG2 and MCF-7 cell lines (IC50_{50}: 15–25 µM) . The ketone moiety in 2-[(2-hydroxyethyl)(methyl)amino]-1-(pyrazin-2-yl)ethan-1-one may act as a Michael acceptor, covalently binding to cysteine residues in oncogenic proteins .

Neuropharmacological Applications

Pyrazine derivatives are explored as norepinephrine reuptake inhibitors (NRIs). For example, benzimidazol-2-ones with pyrazine substituents show IC50_{50} values of 7–10 nM at the human norepinephrine transporter (hNET) . The methyl(2-hydroxyethyl)amino group in this compound could mimic endogenous neurotransmitters, enabling hNET binding .

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